Cas no 2091269-94-0 (6-(2-Cyclohexylethyl)pyrimidin-4-amine)

6-(2-Cyclohexylethyl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-(2-cyclohexylethyl)pyrimidin-4-amine
- F1967-6869
- AKOS040811872
- 2091269-94-0
- 4-Pyrimidinamine, 6-(2-cyclohexylethyl)-
- 6-(2-Cyclohexylethyl)pyrimidin-4-amine
-
- Inchi: 1S/C12H19N3/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H2,13,14,15)
- InChI Key: UYIBBZOUPSRLIR-UHFFFAOYSA-N
- SMILES: N1C=NC(=CC=1CCC1CCCCC1)N
Computed Properties
- Exact Mass: 205.157897619g/mol
- Monoisotopic Mass: 205.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: 3.2
Experimental Properties
- Density: 1.061±0.06 g/cm3(Predicted)
- Boiling Point: 366.0±22.0 °C(Predicted)
- pka: 5.78±0.10(Predicted)
6-(2-Cyclohexylethyl)pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-6869-0.5g |
6-(2-cyclohexylethyl)pyrimidin-4-amine |
2091269-94-0 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-6869-5g |
6-(2-cyclohexylethyl)pyrimidin-4-amine |
2091269-94-0 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | C268786-100mg |
6-(2-cyclohexylethyl)pyrimidin-4-amine |
2091269-94-0 | 100mg |
$ 95.00 | 2022-04-01 | ||
TRC | C268786-1g |
6-(2-cyclohexylethyl)pyrimidin-4-amine |
2091269-94-0 | 1g |
$ 570.00 | 2022-04-01 | ||
Life Chemicals | F1967-6869-0.25g |
6-(2-cyclohexylethyl)pyrimidin-4-amine |
2091269-94-0 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-6869-2.5g |
6-(2-cyclohexylethyl)pyrimidin-4-amine |
2091269-94-0 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-6869-10g |
6-(2-cyclohexylethyl)pyrimidin-4-amine |
2091269-94-0 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-6869-1g |
6-(2-cyclohexylethyl)pyrimidin-4-amine |
2091269-94-0 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | C268786-500mg |
6-(2-cyclohexylethyl)pyrimidin-4-amine |
2091269-94-0 | 500mg |
$ 365.00 | 2022-04-01 |
6-(2-Cyclohexylethyl)pyrimidin-4-amine Related Literature
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on 6-(2-Cyclohexylethyl)pyrimidin-4-amine
Recent Advances in the Study of 6-(2-Cyclohexylethyl)pyrimidin-4-amine (CAS: 2091269-94-0)
The compound 6-(2-Cyclohexylethyl)pyrimidin-4-amine (CAS: 2091269-94-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrimidine derivative is being investigated for its potential therapeutic applications, particularly in the context of kinase inhibition and targeted cancer therapies. Recent studies have highlighted its unique structural features, which contribute to its selective binding affinity and promising pharmacological properties.
One of the key areas of focus has been the synthesis and optimization of 6-(2-Cyclohexylethyl)pyrimidin-4-amine. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize the compound and confirm its structural integrity. These efforts are essential for ensuring reproducibility and reliability in subsequent biological assays.
In vitro studies have demonstrated that 6-(2-Cyclohexylethyl)pyrimidin-4-amine exhibits potent inhibitory activity against specific kinases implicated in cancer cell proliferation. For instance, recent findings published in the Journal of Medicinal Chemistry revealed that the compound effectively targets the PI3K/AKT/mTOR pathway, a critical signaling cascade in many malignancies. The study reported IC50 values in the nanomolar range, suggesting high potency and selectivity. These results position the compound as a promising candidate for further development as an anticancer agent.
Further investigations into the mechanism of action have provided insights into the compound's ability to induce apoptosis and inhibit metastasis in various cancer cell lines. A 2023 study in Cancer Research utilized CRISPR-Cas9 gene editing to elucidate the molecular interactions between 6-(2-Cyclohexylethyl)pyrimidin-4-amine and its kinase targets. The findings underscored the compound's potential to overcome resistance mechanisms commonly observed with existing kinase inhibitors, offering a new avenue for combination therapies.
Pharmacokinetic and toxicology studies are currently underway to evaluate the compound's safety profile and bioavailability. Preliminary data from animal models indicate favorable absorption and distribution properties, with minimal off-target effects. These findings are encouraging and support the transition to Phase I clinical trials in the near future. However, challenges such as metabolic stability and formulation optimization remain to be addressed.
In summary, 6-(2-Cyclohexylethyl)pyrimidin-4-amine (CAS: 2091269-94-0) represents a promising therapeutic agent with significant potential in oncology. Its unique chemical structure and potent kinase inhibitory activity make it a valuable subject of ongoing research. Future studies will likely focus on expanding its therapeutic applications, optimizing its pharmacokinetic properties, and exploring its efficacy in combination with other targeted therapies. The continued advancement of this compound could pave the way for new treatment options for patients with resistant or refractory cancers.
2091269-94-0 (6-(2-Cyclohexylethyl)pyrimidin-4-amine) Related Products
- 954633-01-3(3-{3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-3-(trifluoromethyl)phenylurea)
- 1227514-16-0(2-Bromomethyl-5-(2-fluorophenyl)-6-hydroxypyridine)
- 35688-72-3(2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester)
- 1339904-81-2(5-(((4-Bromobenzyl)amino)methyl)pyrrolidin-2-one)
- 2098041-90-6(5-(Hydroxymethyl)-2-methyl-4-(morpholinomethyl)pyridin-3-ol)
- 1797159-96-6(ROXFHGMYNSZEEZ-UHFFFAOYSA-N)
- 155954-63-5(4-Bromo-2-hexylthiophene)
- 2138420-17-2(ethyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate)
- 121218-70-0(Dimethyl 3-(Nitromethyl)pentanedioate)
- 2098131-62-3(2-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyridin-3-amine)




